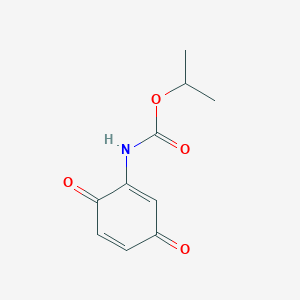![molecular formula C14H21NO B14480419 Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This particular compound features a piperidine ring substituted with three methyl groups, making it a unique structure within the phenol family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of an aryl halide with a strong nucleophile in the presence of a base can yield the desired phenol compound . Another method involves the reduction of quinones or the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- involves its interaction with molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be compared with other phenolic compounds such as:
4-Hexylresorcinol: A phenolic antiseptic with a hexyl group on the fourth carbon atom of the resorcinol ring.
Hydroquinone: A phenol derivative used in skin-lightening creams and as a photographic developer.
Resorcinol: A dihydroxybenzene used in the production of resins and adhesives.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-[(3R,4R)-1,3,4-trimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-11-10-15(3)8-7-14(11,2)12-5-4-6-13(16)9-12/h4-6,9,11,16H,7-8,10H2,1-3H3/t11-,14+/m0/s1 |
InChI-Schlüssel |
XYCWBUDSPOTODB-SMDDNHRTSA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


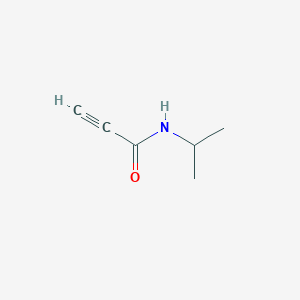
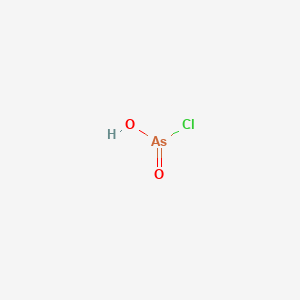

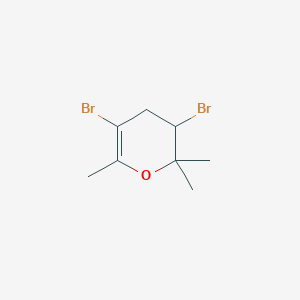


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
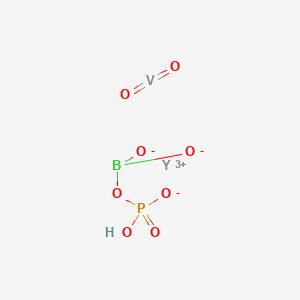

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
